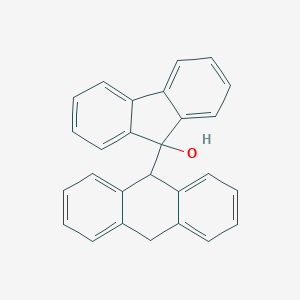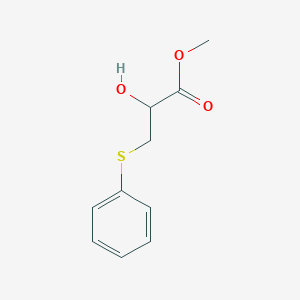
3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid involves the reaction of 4-methoxyacetophenone with a suitable diene precursor under basic conditions. For instance, the reaction of 3,3-bis(methylsulfanyl)methylenemalononitrile with 4-methoxyacetophenone in the presence of sodium hydroxide in dimethyl sulfoxide (DMSO) can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid is unique due to its specific substitution pattern and conjugated diene structure, which confer distinct chemical and physical properties compared to similar compounds .
Propriétés
Numéro CAS |
112330-94-6 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C13H14O4/c1-16-11-6-3-10(4-7-11)5-8-12(17-2)9-13(14)15/h3-9H,1-2H3,(H,14,15) |
Clé InChI |
UXUKTUYGJGCDQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


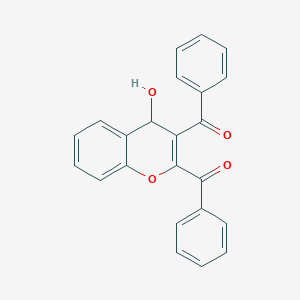
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)
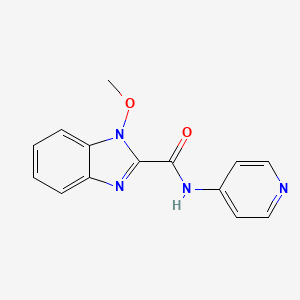

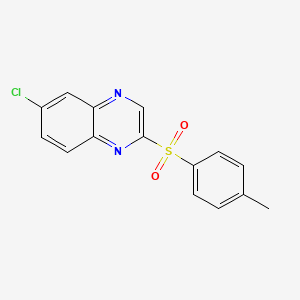
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
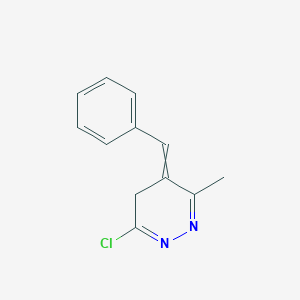
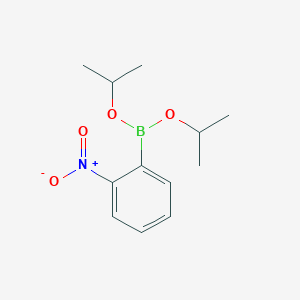
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
